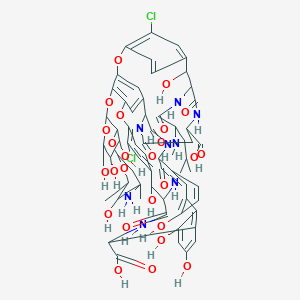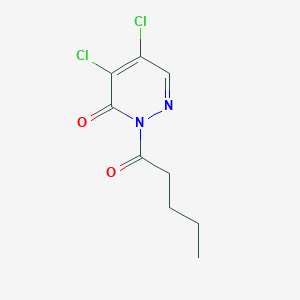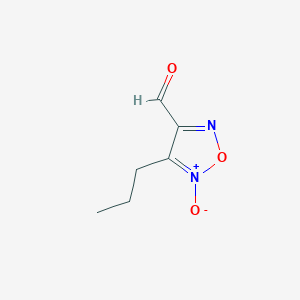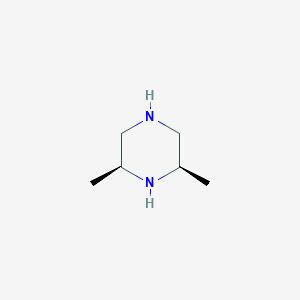
cis-2,6-Dimethylpiperazine
Descripción general
Descripción
cis-2,6-Dimethylpiperazine: is a cyclic organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the second and sixth positions of the piperazine ring in a cis configuration. This compound is known for its strong basicity and hygroscopic nature. It appears as a colorless to pale yellow crystalline solid and is soluble in water, ethanol, and chloroform .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Diisopropanolamine Route: One common method for synthesizing cis-2,6-Dimethylpiperazine involves the reaction of diisopropanolamine with ammonia and hydrogen in the presence of a hydrogenation catalyst. .
1,2-Diaminopropane Route: Another method involves the cyclization of 1,2-diaminopropane with ammonia and hydrogen in the presence of a catalyst. .
Industrial Production Methods: Industrial production of this compound often employs the diisopropanolamine route due to its higher yield and selectivity. The reaction is carried out in a high-pressure reactor with a hydrogenation catalyst such as Raney nickel. The product is then purified through distillation or recrystallization to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: It undergoes nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Acylation: The compound reacts with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Alkyl halides; reactions are usually performed in polar solvents like ethanol or acetonitrile.
Major Products:
Oxidation: N-oxides of this compound.
Substitution: Quaternary ammonium salts.
Acylation: Amides.
Aplicaciones Científicas De Investigación
Chemistry: cis-2,6-Dimethylpiperazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of antibacterial agents such as quinolone derivatives .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of drugs with potential antibacterial, antifungal, and antiviral properties. It is also explored for its role in developing new therapeutic agents targeting specific biological pathways .
Industry: The compound is employed in the production of rubber processing aids, vulcanization accelerators, and crop protection agents. Its versatility makes it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of cis-2,6-Dimethylpiperazine largely depends on its application. In the context of antibacterial agents, it acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparación Con Compuestos Similares
trans-2,6-Dimethylpiperazine: The trans isomer of 2,6-Dimethylpiperazine, differing in the spatial arrangement of the methyl groups.
2,5-Dimethylpiperazine: Another isomer with methyl groups at the second and fifth positions.
2-Methylpiperazine: A simpler derivative with a single methyl group at the second position.
Uniqueness: cis-2,6-Dimethylpiperazine is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other methyl-substituted piperazines. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
(2R,6S)-2,6-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-7-4-6(2)8-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWESYYDINUHV-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296263 | |
| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21655-48-1 | |
| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21655-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,6S)-2,6-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: One study describes the synthesis of piperazine, the parent compound, from N-(2-hydroxy-ethyl)-ethylenediamine through a cyclization reaction achieving a yield above 95%. This reaction utilizes a catalyst composed of nickel, copper, chrome, zinc, and manganese supported on γ-Al2O3. [] The study suggests that 2-methylpiperazine and cis-2,6-Dimethylpiperazine can be synthesized using similar methods. [] Another study focuses on the selective synthesis of this compound using a Cu-Cr-Fe/γ-Al2O3 catalyst. []
A: this compound serves as a monomer in synthesizing copolyamides. [] One study highlights its use with 1,2,5-thiadiazole-3,4-dicarbonyl dichloride to create both perfectly regular and random alternating copolyamides through solution and interfacial polycondensation. [] These copolyamides are amorphous with glass transition temperatures (Tg) around 200°C. Interestingly, annealing can partially crystallize low molecular weight ordered and random copolyamides, leading to significant differences in their melting points (54°C difference observed). [] The study investigated the membrane properties of these copolyamides, particularly in water desalination by reverse osmosis and gas separation (methane/hydrogen). []
A: Research indicates that this compound derivatives have been explored for their potential pharmaceutical applications. One study focuses on 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative with a this compound substitution. [] This compound exhibited potent antitumor activities by inhibiting mTOR in human breast cancer cells. []
A: Multiple studies have employed molecular mechanics and 1H NMR to study the conformational properties of this compound and related compounds, particularly 3,8-diazabicyclo[3,2,1]octanes, due to their activity on opioid receptors. [, ] These studies aimed to understand the relationship between their structure and biological activity.
A: While this compound itself isn't the focus, a study investigated the corrosion inhibition properties of various N-heterocyclic amines, including piperazine and its derivatives like 2-methylpiperazine and this compound, in 0.1 mol/L HClO4. [] The research explored the relationship between the molecular structure of these compounds and their effectiveness as corrosion inhibitors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
![(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol](/img/structure/B139639.png)
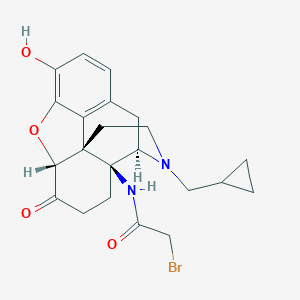
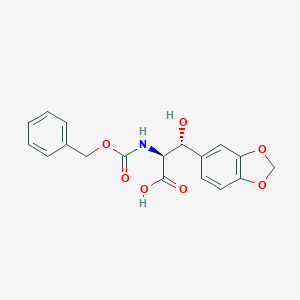
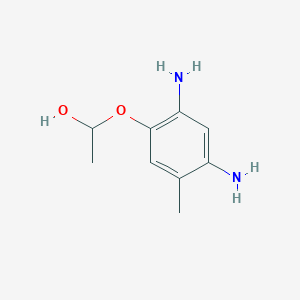
![(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol](/img/structure/B139647.png)



